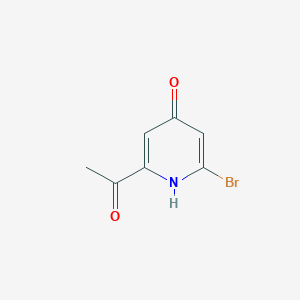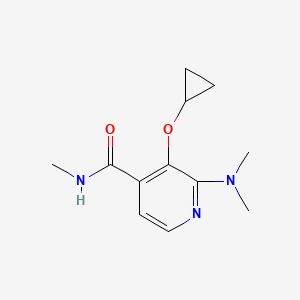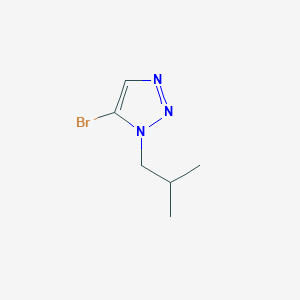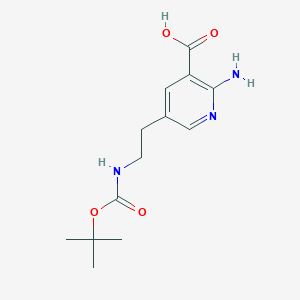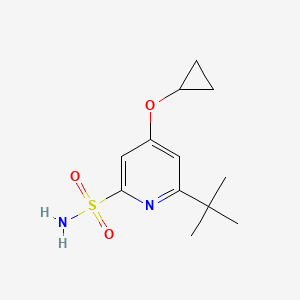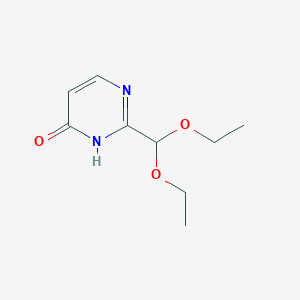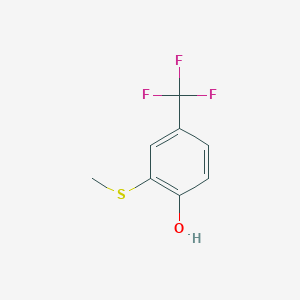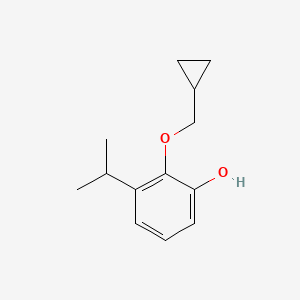
2-(Cyclopropylmethoxy)-3-isopropylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethoxy)-3-isopropylphenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a cyclopropylmethoxy group and an isopropyl group attached to a phenol ring. Phenolic compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-3-isopropylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenol, cyclopropylmethanol, and isopropyl bromide.
Etherification: The first step involves the etherification of phenol with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms 2-(Cyclopropylmethoxy)phenol.
Alkylation: The next step is the alkylation of 2-(Cyclopropylmethoxy)phenol with isopropyl bromide in the presence of a strong base like sodium hydride. This step introduces the isopropyl group to the phenol ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylmethoxy)-3-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Esterification: The phenolic group can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while esterification can produce phenolic esters.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylmethoxy)-3-isopropylphenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties and interactions with biological systems.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial activities, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylmethoxy)-3-isopropylphenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclopropylmethoxy)phenol: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
3-Isopropylphenol: Lacks the cyclopropylmethoxy group, resulting in different reactivity and applications.
2-Methoxy-3-isopropylphenol: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
2-(Cyclopropylmethoxy)-3-isopropylphenol is unique due to the presence of both cyclopropylmethoxy and isopropyl groups on the phenol ring
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-(cyclopropylmethoxy)-3-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)11-4-3-5-12(14)13(11)15-8-10-6-7-10/h3-5,9-10,14H,6-8H2,1-2H3 |
InChI-Schlüssel |
JPXFTAFSAFYOJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)O)OCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




